![molecular formula C15H27N3O6 B2810279 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane CAS No. 1392500-07-0](/img/structure/B2810279.png)
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane
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Overview
Description
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is a chemical compound with the molecular formula C15H27N3O6 . It is a solid substance at 20°C and has a molecular weight of 345.40 . The compound appears as a white or colorless to light orange to yellow powder, lump, or clear liquid .
Molecular Structure Analysis
The molecular structure of 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is characterized by the presence of azide groups and dioxane rings. The azide group (-N3) is a functional group that consists of three nitrogen atoms. The dioxane ring is a six-membered ring with two oxygen atoms .Physical And Chemical Properties Analysis
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is a solid at 20°C . It has a molecular weight of 345.40Scientific Research Applications
Conversion of Hydrophobic Molecules into Hydrophilic Derivatives
This compound is used as a BGL Reagent . It plays a crucial role in converting hydrophobic molecules into hydrophilic derivatives . This conversion is particularly useful in the field of drug delivery, where it is often necessary to modify the solubility properties of therapeutic agents to improve their bioavailability .
Synthesis of Water-Soluble Resveratrol and Piceatannol
The compound has been used in the synthesis and evaluation of water-soluble resveratrol and piceatannol via BGLation . These water-soluble derivatives of resveratrol and piceatannol could have potential applications in the field of nutraceuticals and functional foods .
Synthesis of Various Heterocycles
Organic azides, such as “2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane”, have been used in the synthesis of various heterocycles . These heterocycles are fundamental structures in many natural products and pharmaceuticals .
One-Pot Domino Reaction
Organic azides have been used in one-pot domino reactions to synthesize various heterocycles from the corresponding organic azides . This method is efficient and can be used to create complex structures in a single step .
Utility of Chosen Catalysts in Chemoselectivity
Organic azides have been used to study the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds . This research could have implications in the field of organic synthesis .
Nucleophilic Addition
Organic azides have been used in nucleophilic addition reactions, such as Aza-Michael addition . This type of reaction is a powerful tool in the synthesis of nitrogen-containing compounds .
Cycloaddition Reactions
Organic azides have been used in cycloaddition reactions, such as [3+2] cycloaddition . This reaction is a key step in the synthesis of five-membered heterocycles .
Insertion Reaction of C-H Amination
Organic azides have been used in the insertion reaction of C-H amination . This reaction is a useful method for the introduction of nitrogen atoms into organic molecules .
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in the presence of a copper catalyst to form triazoles, a reaction known as the huisgen cycloaddition . This reaction is widely used in bioconjugation and drug discovery .
Mode of Action
The compound, being an azide, is likely to participate in click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction involves the reaction of an azide (like our compound) with a terminal alkyne to form a 1,2,3-triazole . This reaction is often catalyzed by copper(I), which increases the rate of the reaction and favors the formation of 1,4-regioisomers .
Biochemical Pathways
They are often used in the synthesis of pharmaceuticals and bioactive compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at a temperature between 0-10°C and should avoid heat . Furthermore, the presence of copper(I) ions can catalyze its reaction with alkynes .
properties
IUPAC Name |
5-[2-azido-3-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propoxy]-2,2-dimethyl-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-14(2)21-7-12(8-22-14)19-5-11(17-18-16)6-20-13-9-23-15(3,4)24-10-13/h11-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDVYWOIFHYEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane |
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